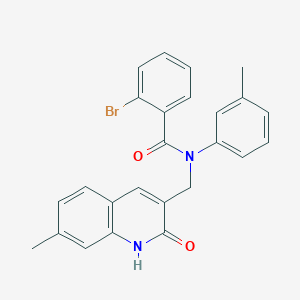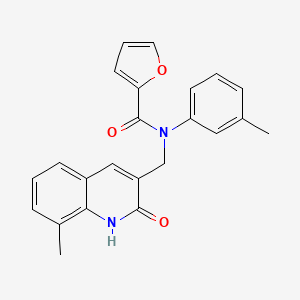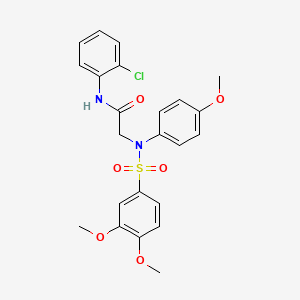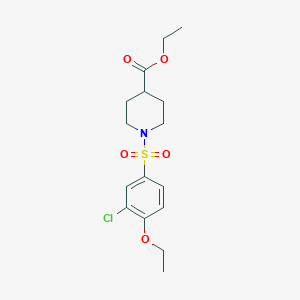![molecular formula C22H25BrN2O5S B7708965 methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B7708965.png)
methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate is a complex organic compound with a molecular formula of C23H26BrNO5S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a cyclohexylglycyl moiety attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromophenyl sulfonic acid with thionyl chloride under reflux conditions.
Coupling with cyclohexylglycine: The bromophenyl sulfonyl chloride is then reacted with cyclohexylglycine in the presence of a base such as triethylamine to form the N-cyclohexylglycyl derivative.
Esterification: The final step involves the esterification of the N-cyclohexylglycyl derivative with methyl 2-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function. The cyclohexylglycyl moiety may enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
- Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycyl}amino)benzoate
Uniqueness
Methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate is unique due to the presence of the cyclohexylglycyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, binding affinity, and specificity compared to similar compounds.
Propriétés
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O5S/c1-30-22(27)19-9-5-6-10-20(19)24-21(26)15-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(23)12-14-18/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQOQQOXHBUFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7708882.png)

![3,4-dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide](/img/structure/B7708888.png)

![N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7708893.png)

![N-(2,4-dimethoxyphenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B7708921.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)

![N-Ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide](/img/structure/B7708938.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide](/img/structure/B7708949.png)

![3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B7708963.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide](/img/structure/B7708993.png)
